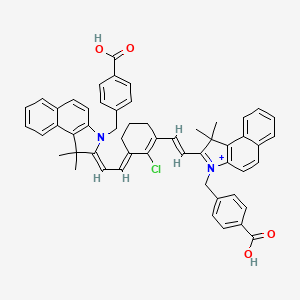

IR-825

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C54H48ClN2O4+ |

|---|---|

Peso molecular |

824.4 g/mol |

Nombre IUPAC |

4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid |

InChI |

InChI=1S/C54H47ClN2O4/c1-53(2)46(56(32-34-16-20-40(21-17-34)51(58)59)44-28-24-36-10-5-7-14-42(36)48(44)53)30-26-38-12-9-13-39(50(38)55)27-31-47-54(3,4)49-43-15-8-6-11-37(43)25-29-45(49)57(47)33-35-18-22-41(23-19-35)52(60)61/h5-8,10-11,14-31H,9,12-13,32-33H2,1-4H3,(H-,58,59,60,61)/p+1 |

Clave InChI |

SPEHNGMUCASLRM-UHFFFAOYSA-O |

SMILES isomérico |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CC4=CC=C(C=C4)C(=O)O)/C=C/C5=C(/C(=C/C=C\6/C(C7=C(N6CC8=CC=C(C=C8)C(=O)O)C=CC9=CC=CC=C97)(C)C)/CCC5)Cl)C |

SMILES canónico |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CC4=CC=C(C=C4)C(=O)O)C=CC5=C(C(=CC=C6C(C7=C(N6CC8=CC=C(C=C8)C(=O)O)C=CC9=CC=CC=C97)(C)C)CCC5)Cl)C |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to IR-825 Dye: Chemical Structure, Properties, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the near-infrared (NIR) cyanine dye, IR-825. It details its chemical structure, physicochemical and optical properties, and its significant applications in biomedical research, particularly in the fields of cancer therapy and in vivo imaging. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and related scientific disciplines.

Chemical Structure and Identification

This compound is a heptamethine cyanine dye characterized by its strong absorption and fluorescence in the near-infrared spectrum. A critical aspect of its structure is the presence of a bromine atom, which has been a point of discrepancy in various commercial listings. Based on consistent information from multiple chemical suppliers for the CAS Number 1558079-49-4, the correct molecular formula is C₅₄H₄₈BrClN₂O₄.[1][2]

The IUPAC name for this compound is 3-(4-carboxybenzyl)-2-((E)-2-((E)-3-((Z)-2-(3-(4-carboxybenzyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium bromide.[1]

Chemical Structure of this compound

A simplified block diagram representing the core components of the this compound dye structure.

Physicochemical and Optical Properties

The utility of this compound in biomedical applications is dictated by its distinct physicochemical and optical characteristics. A summary of these properties is presented in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1558079-49-4 | [1][2][3][4][5] |

| Molecular Formula | C₅₄H₄₈BrClN₂O₄ | [1][2] |

| Molecular Weight | 904.34 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Solubility | Soluble in organic solvents (e.g., DMSO); limited solubility in aqueous solutions. | [3] |

| Storage | Store at 2-8°C for the short term or -20°C for long-term storage, protected from light and moisture. | [1][3][4] |

Table 2: Optical Properties of this compound

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~805-825 nm | [6] |

| Emission Maximum (λem) | ~825-830 nm | [6][7] |

| Molar Extinction Coefficient (ε) | Data not consistently available in the reviewed sources. High extinction coefficients are characteristic of cyanine dyes. | [8][9] |

| Quantum Yield (ΦF) | Data not consistently available in the reviewed sources. Generally low for photothermal dyes. | [10][11][12] |

Applications in Research and Drug Development

This compound's strong absorbance in the NIR region makes it an excellent candidate for applications that require deep tissue penetration of light.

Photothermal Therapy (PTT)

The primary application of this compound is in photothermal therapy (PTT) for cancer.[13][14] When irradiated with a laser in its absorbing wavelength range (typically around 808 nm), this compound efficiently converts light energy into heat. This localized hyperthermia induces apoptosis and necrosis in tumor cells.[13] To overcome its poor water solubility and enhance its accumulation in tumors, this compound is often encapsulated within nanoparticles.[14]

Mechanism of Photothermal & Photodynamic Therapy

Dual mechanisms of this compound in cancer therapy upon NIR light activation.

Photodynamic Therapy (PDT)

In addition to its photothermal effects, this compound can act as a photosensitizer in photodynamic therapy (PDT).[13] Upon light excitation, it can transfer energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen.[15] These highly cytotoxic ROS can induce oxidative stress and trigger apoptotic cell death pathways in cancer cells.[13][15]

In Vivo Imaging

The fluorescence emission of this compound in the NIR-I window (700-900 nm) allows for non-invasive in vivo imaging with reduced tissue autofluorescence and deeper tissue penetration compared to visible light fluorophores.[6][7] This property is leveraged for image-guided therapy, enabling the visualization of tumor margins and monitoring of therapeutic response.[6]

Experimental Protocols

Detailed experimental protocols should be optimized for specific applications and experimental setups. The following provides a generalized workflow for in vivo imaging and photothermal therapy using this compound-loaded nanoparticles.

Generalized Experimental Workflow

Key steps for in vivo application of this compound nanoparticles.

Preparation of this compound Loaded Nanoparticles

A common method involves encapsulating this compound within a biocompatible polymer or liposome. For instance, using a nanoprecipitation method, this compound and a polymer can be dissolved in an organic solvent, which is then added dropwise to an aqueous solution under stirring. The nanoparticles self-assemble as the organic solvent evaporates. The resulting nanoparticles should be characterized for size, zeta potential, and drug loading efficiency.

In Vivo Imaging and Photothermal Therapy

-

Animal Model: Establish a tumor xenograft model, for example, by subcutaneously injecting cancer cells into the flank of immunocompromised mice.[16]

-

Administration: Once tumors reach a suitable size, intravenously inject the this compound-loaded nanoparticle suspension.

-

In Vivo Imaging: At various time points post-injection, perform in vivo NIR fluorescence imaging to monitor the biodistribution and tumor accumulation of the nanoparticles. A typical imaging system would use an excitation filter around 730-780 nm and an emission filter around 810-840 nm.[7]

-

Photothermal Therapy: Once peak tumor accumulation is observed (determined from imaging), irradiate the tumor area with an 808 nm laser at a specific power density (e.g., 1-2 W/cm²) for a set duration (e.g., 5-10 minutes).[1][17]

-

Monitoring: Monitor tumor growth and animal well-being post-treatment. Tumor volumes can be measured regularly with calipers.

-

Endpoint Analysis: At the end of the study, tumors and major organs can be harvested for histological analysis (e.g., H&E staining, TUNEL assay) to assess therapeutic efficacy and potential toxicity.

Cellular Uptake and Signaling Pathways

The cellular uptake of this compound, especially when formulated in nanoparticles, is an active process, predominantly occurring through endocytosis.[18][19][20] The specific endocytic pathway (e.g., clathrin-mediated, caveolae-mediated, or macropinocytosis) can depend on the nanoparticle's size, surface charge, and surface modifications.[21][22]

Once internalized, the photothermal and photodynamic actions of this compound trigger cellular stress responses that lead to programmed cell death, or apoptosis. The generation of heat and ROS can damage mitochondria, leading to the release of cytochrome c and the activation of the caspase cascade.[23][24][25]

Representative Apoptosis Signaling Pathway

References

- 1. medkoo.com [medkoo.com]

- 2. IR825;CAS No.:1558079-49-4 [chemshuttle.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. molnova.cn [molnova.cn]

- 5. This compound | 1558079-49-4 [sigmaaldrich.com]

- 6. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of high molar extinction coefficient push–pull tricyanofuran-based disperse dyes: Biological activity and dyeing performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. Antitumor Applications of Photothermal Agents and Photothermal Synergistic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synergistic chemo-photothermal cancer therapy of pH-responsive polymeric nanoparticles loaded IR825 and DTX with charge-reversal property - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. akinainc.com [akinainc.com]

- 17. Photothermal and radiotherapy with alginate-coated gold nanoparticles for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mechanism of cellular uptake and impact of ferucarbotran on macrophage physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 21. dovepress.com [dovepress.com]

- 22. dovepress.com [dovepress.com]

- 23. Regulatory pathways in photodynamic therapy induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. The role of apoptosis in response to photodynamic therapy: what, where, why, and how - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Photophysical Profile of IR-825: A Technical Guide for Researchers

Introduction

IR-825 is a near-infrared (NIR) heptamethine cyanine dye that has garnered significant attention within the scientific community, particularly in the fields of biomedical imaging and photothermal therapy (PTT). Its strong absorption and fluorescence in the NIR window (700-900 nm), a region where biological tissues exhibit minimal absorbance and autofluorescence, make it an attractive candidate for deep-tissue applications. This technical guide provides an in-depth overview of the core photophysical properties of this compound, detailed experimental protocols for their characterization, and a workflow for its application in nanoparticle-based photothermal therapy. This document is intended for researchers, scientists, and drug development professionals seeking to harness the potential of this versatile NIR dye.

Core Photophysical Properties of this compound

The photophysical characteristics of a dye are paramount to its utility in various applications. For this compound, these properties dictate its efficiency as both an imaging agent and a photothermal transducer. The key photophysical parameters for this compound are summarized in the table below. It is important to note that these properties can be influenced by the solvent environment and conjugation to other molecules or nanoparticles. The data presented here are for the free dye in common solvents and for a representative nanoparticle formulation.

| Property | Value (Free Dye in DMSO) | Value (in PEG-PLD Nanomicelles) |

| Absorption Maximum (λmax,abs) | ~780 nm | ~780 nm |

| Emission Maximum (λmax,em) | ~830 nm | ~830 nm[1] |

| Molar Extinction Coefficient (ε) | Data not available | Not applicable |

| Fluorescence Quantum Yield (ΦF) | Data not available | Significantly enhanced compared to free dye |

| Photostability | Moderate | Enhanced within nanoparticles |

Experimental Protocols

Accurate characterization of the photophysical properties of this compound is crucial for its effective application. Below are detailed methodologies for key experiments.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectrum and the wavelength of maximum absorption (λmax,abs) of this compound.

Materials:

-

This compound dye

-

Spectroscopic grade solvent (e.g., Dimethyl sulfoxide (DMSO), Phosphate-buffered saline (PBS))

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mg/mL.

-

Working Solution Preparation: Dilute the stock solution to a final concentration that yields an absorbance value between 0.5 and 1.5 at the expected λmax to ensure linearity according to the Beer-Lambert law.

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

-

Set the wavelength range to scan from 600 nm to 900 nm.

-

Use the pure solvent as a blank to zero the instrument.

-

-

Measurement:

-

Fill a quartz cuvette with the this compound working solution.

-

Place the cuvette in the sample holder of the spectrophotometer.

-

Acquire the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength at which the maximum absorbance occurs (λmax,abs).

-

If the molar extinction coefficient (ε) is to be determined, prepare a series of dilutions of known concentrations and measure their absorbance at λmax,abs. Plot absorbance versus concentration; the slope of the resulting line, according to the Beer-Lambert law (A = εbc), will be the molar extinction coefficient (where b is the path length of the cuvette, typically 1 cm).

-

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum and the wavelength of maximum emission (λmax,em) of this compound.

Materials:

-

This compound dye

-

Spectroscopic grade solvent

-

Fluorescence spectrophotometer (fluorometer)

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Solution Preparation: Prepare a dilute solution of this compound in the chosen solvent with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Fluorometer Setup:

-

Turn on the fluorometer and allow the excitation lamp to stabilize.

-

Set the excitation wavelength to the determined λmax,abs (approximately 780 nm).

-

Set the emission scan range from 800 nm to 950 nm.

-

Set the excitation and emission slit widths to appropriate values (e.g., 5 nm) to balance signal intensity and spectral resolution.

-

-

Measurement:

-

Fill a quartz cuvette with the this compound solution.

-

Place the cuvette in the sample holder.

-

Acquire the fluorescence emission spectrum.

-

-

Data Analysis:

-

Identify the wavelength at which the maximum fluorescence intensity occurs (λmax,em).

-

Nanoparticle Formulation for Photothermal Therapy

Objective: To encapsulate this compound into polymeric nanoparticles for enhanced stability and delivery in photothermal therapy applications.

Materials:

-

This compound dye

-

Biodegradable polymer (e.g., methoxypoly(ethylene glycol)-block-poly(L-aspartic acid sodium salt) - PEG-PLD)

-

N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) for conjugation

-

Dialysis membrane (MWCO 3.5 kDa)

-

Deionized water

Procedure:

-

Polymer Activation: Dissolve PEG-PLD in deionized water. Add NHS and DCC to activate the carboxyl groups on the polymer.

-

Conjugation: Add a solution of this compound-NH2 (an amine-modified version of this compound) to the activated polymer solution. Allow the reaction to proceed overnight at room temperature with gentle stirring.

-

Purification:

-

Transfer the reaction mixture to a dialysis bag.

-

Dialyze against deionized water for 48 hours, with frequent water changes, to remove unreacted this compound and coupling agents.

-

-

Nanoparticle Self-Assembly: The resulting amphiphilic PEG-PLD(IR825) conjugate will self-assemble into nanomicelles in the aqueous solution.

-

Characterization: Characterize the size and morphology of the nanoparticles using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM). Confirm the encapsulation of this compound by measuring the absorption and fluorescence spectra of the nanoparticle suspension.

Workflow and Signaling

This compound is primarily utilized as a photothermal agent rather than a modulator of specific signaling pathways. Its therapeutic effect is mediated by the physical process of converting light energy into heat. The following diagram illustrates a typical workflow for the application of this compound loaded nanoparticles in cancer photothermal therapy.

Caption: Workflow of this compound nanoparticles in photothermal therapy.

This compound is a promising NIR dye with significant potential in biomedical applications, particularly in photothermal therapy. Its strong absorption in the NIR region allows for deep tissue penetration of the excitation light, leading to efficient and localized heat generation for tumor ablation. While there are some gaps in the publicly available quantitative photophysical data for the free dye, its properties when encapsulated within nanoparticles are well-documented and demonstrate its utility. The experimental protocols provided in this guide offer a framework for the consistent and accurate characterization of this compound and its formulations. The workflow diagram illustrates the logical progression from nanoparticle synthesis to therapeutic application, providing a clear overview for researchers entering this exciting field. Further studies to fully quantitate the photophysical properties of free this compound in various solvents would be a valuable contribution to the scientific literature.

References

IR-825: A Deep Dive into its Spectroscopic Properties for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption and emission spectra of IR-825, a near-infrared (NIR) cyanine dye with significant applications in biomedical research, particularly in the fields of fluorescence imaging and photothermal therapy. This document details the photophysical characteristics of this compound, outlines the experimental protocols for their measurement, and presents a visual representation of its application in a theranostic workflow.

Photophysical Properties of this compound

This compound is a heptamethine cyanine dye characterized by its strong absorption and emission in the near-infrared spectrum, a region where biological tissues exhibit minimal absorbance and autofluorescence, allowing for deeper tissue penetration of light. While specific quantitative data for this compound's molar extinction coefficient, quantum yield, and fluorescence lifetime are not consistently reported across publicly available literature, this section summarizes its key spectral characteristics and provides a comparative context with other relevant NIR dyes.

Table 1: Spectral Properties of this compound

| Property | Value | Solvent/Conditions |

| Absorption Maximum (λabs) | ~810 - 825 nm | Varies with solvent polarity |

| Emission Maximum (λem) | ~830 nm | Varies with solvent polarity |

| Molar Extinction Coefficient (ε) | Data not readily available in searched literature. | - |

| Fluorescence Quantum Yield (ΦF) | Data not readily available in searched literature. | - |

| Fluorescence Lifetime (τF) | Data not readily available in searched literature. | - |

Note: The spectral properties of cyanine dyes like this compound are highly sensitive to the solvent environment. Polarity, viscosity, and the presence of binding partners can significantly influence the absorption and emission maxima, as well as the quantum yield and lifetime.

Experimental Protocols for Spectroscopic Characterization

Accurate determination of the photophysical properties of this compound is crucial for its effective application. The following sections detail the standard experimental methodologies for measuring its absorption and emission characteristics.

Measurement of Absorption Spectrum and Molar Extinction Coefficient

The absorption spectrum of this compound can be determined using a UV-Vis-NIR spectrophotometer. The molar extinction coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is calculated using the Beer-Lambert law.

Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., Dimethyl Sulfoxide (DMSO) or Ethanol). Protect the solution from light to prevent photobleaching.

-

Preparation of Dilutions: Prepare a series of dilutions of the stock solution in the desired solvent to obtain a range of concentrations that yield absorbance values between 0.1 and 1.0 at the absorption maximum.

-

Spectrophotometer Setup: Calibrate the spectrophotometer using the pure solvent as a blank. Set the wavelength range to scan across the expected absorption region of this compound (e.g., 600-900 nm).

-

Data Acquisition: Measure the absorbance of each dilution at the absorption maximum (λmax).

-

Calculation of Molar Extinction Coefficient: Plot absorbance versus concentration. According to the Beer-Lambert Law (A = εcl), the slope of the resulting linear fit is equal to the molar extinction coefficient (ε) when the path length (l) is 1 cm.

Measurement of Emission Spectrum and Fluorescence Quantum Yield

The fluorescence emission spectrum is measured using a spectrofluorometer. The fluorescence quantum yield (ΦF), which describes the efficiency of the fluorescence process, is typically determined using a relative method by comparing the fluorescence of the sample to a standard with a known quantum yield.

Protocol:

-

Selection of a Standard: Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound (e.g., Indocyanine Green (ICG) in DMSO, ΦF ≈ 0.13).

-

Preparation of Solutions: Prepare a series of dilutions for both the this compound sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

Measurement of Absorbance: Record the absorbance of each solution at the excitation wavelength.

-

Measurement of Fluorescence Spectra: Excite the sample and standard solutions at the same wavelength. Record the emission spectra, ensuring identical experimental conditions (e.g., excitation and emission slit widths, detector voltage).

-

Calculation of Quantum Yield: The quantum yield of the sample (ΦF,sample) is calculated using the following equation:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)

where:

-

ΦF,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

Measurement of Fluorescence Lifetime

The fluorescence lifetime (τF) is the average time a molecule remains in its excited state before returning to the ground state. It is a critical parameter for applications such as fluorescence lifetime imaging (FLIM). Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring fluorescence lifetimes in the nanosecond range.

Protocol:

-

Instrument Setup: A TCSPC system consists of a pulsed light source (e.g., a picosecond laser diode) with a high repetition rate, a sensitive detector (e.g., a single-photon avalanche diode or a photomultiplier tube), and timing electronics.

-

Sample Preparation: Prepare a dilute solution of this compound to ensure single photon events.

-

Data Acquisition: The sample is excited by the pulsed laser, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated for a large number of excitation cycles to build a histogram of photon arrival times.

-

Instrument Response Function (IRF): The temporal profile of the excitation pulse is measured by replacing the sample with a scattering solution (e.g., a dilute colloidal silica suspension).

-

Data Analysis: The fluorescence decay curve is deconvoluted from the IRF using fitting software to extract the fluorescence lifetime (τF). The decay is typically fitted to a single or multi-exponential function.

Application in a Theranostic Workflow

This compound is frequently incorporated into nanoparticles to create theranostic agents, which combine therapeutic and diagnostic capabilities. The following diagram illustrates a typical workflow for the use of this compound-loaded nanoparticles in targeted cancer therapy and imaging.

Caption: Workflow of this compound-loaded theranostic nanoparticles.

Conclusion

An In-depth Technical Guide to the Synthesis and Purification of IR-825

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of IR-825, a near-infrared (NIR) heptamethine cyanine dye. Characterized by a terminal carboxylic acid group, this compound is a versatile molecule frequently utilized in biomedical research, particularly in the development of targeted photothermal therapy agents and bioimaging probes.[1] This document outlines a detailed synthetic protocol, purification methodologies, and essential characterization data to aid researchers in the effective production and quality control of this compound for their applications.

Synthesis of this compound

The synthesis of this compound, referred to herein as IR825-SCOOH, involves a nucleophilic substitution reaction. The core methodology is the reaction of a precursor molecule with 3-mercaptopropionic acid, which introduces the desired carboxyl functionality.[2]

Experimental Protocol

The synthesis is depicted in the workflow below. It involves the reaction of a commercially available precursor (Compound 1 ) with 3-mercaptopropionic acid in the presence of a base, triethylamine (TEA), in a suitable solvent such as N,N-dimethylformamide (DMF).

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Compound 1 | ~815.4 | 2.12 g | 2.6 |

| 3-Mercaptopropionic acid | 106.14 | 265 µL | 3.0 |

| Triethylamine (TEA) | 101.19 | 425 µL | 3.0 |

| N,N-Dimethylformamide (DMF) | 73.09 | - | - |

| Dichloromethane (CH₂Cl₂) | 84.93 | - | - |

| Saturated aqueous NaCl | - | - | - |

| Anhydrous Na₂SO₄ | 142.04 | - | - |

| Silica Gel | - | - | - |

| Neutral Alumina | - | - | - |

| Chloroform (CHCl₃) | 119.38 | - | - |

| Methanol (CH₃OH) | 32.04 | - | - |

Procedure:

-

To a solution of Compound 1 (2.12 g, 2.6 mmol) in N,N-dimethylformamide (DMF), add 3-mercaptopropionic acid (265 µL, 3.0 mmol) and triethylamine (TEA) (425 µL, 3.0 mmol).[2]

-

Stir the reaction mixture at 25°C for 24 hours under a nitrogen atmosphere.[2]

-

After 24 hours, add dichloromethane (CH₂Cl₂) to the reaction mixture.

-

Wash the organic layer with a saturated aqueous solution of NaCl.[2]

-

Dry the organic extracts over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.[2]

Purification of this compound

Purification of the crude product is critical to remove unreacted starting materials, by-products, and other impurities. A two-step column chromatography process is employed for this purpose.

Experimental Protocol: Column Chromatography

Step 1: Flash Chromatography on Silica Gel

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or a low-polarity chloroform/hexane mixture) and pack it into a glass column.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., chloroform).

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a gradient of chloroform and methanol. A typical starting gradient would be 100% chloroform, gradually increasing the polarity by adding methanol (e.g., from 0.5% to 5% methanol in chloroform).

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the desired product.

Step 2: Chromatography on Neutral Alumina

-

Combine the product-containing fractions from the silica gel chromatography and evaporate the solvent.

-

Prepare a column with neutral alumina.

-

Load the partially purified product onto the alumina column.

-

Elute with a chloroform-methanol gradient.

-

Collect the fractions containing the pure IR825-SCOOH, which typically appears as a dark green solid after solvent evaporation.[2]

General Protocol: HPLC Purification

Typical HPLC Conditions:

| Parameter | Specification |

| Column | Reverse-phase C18 (e.g., 5 µm particle size, 4.6 x 250 mm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | Start with a low percentage of B, and increase to elute the compound. A typical gradient might be 5% to 95% B over 30 minutes. |

| Flow Rate | 1 mL/min |

| Detection | UV-Vis detector set at the λmax of this compound (~820 nm) |

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Spectroscopic Data

The following data is for the synthesized IR825-SCOOH.[2]

| Technique | Data |

| ¹H NMR (500 MHz, CD₃OD) | δ 8.92 (d, J = 14.5 Hz, 2H), 8.24 (d, J = 8.0 Hz, 2H), 7.93 ~ 7.87 (m, 4H), 7.61 (t, J = 8.0 Hz, 2H), 7.49 ~ 7.41 (m, 4H), 7.35 ~ 7.25 (m, 10H), 6.23 (d, J =14.0 Hz, 2H), 5.44 (s, 4H), 3.01 (t, J = 8.0 Hz, 2H), 2.45 (t, J = 8.0 Hz, 2H), 2.39 (t, J = 6.0 Hz, 4H), 2.01 (s, 12H), 1.71 (t, J = 6.0 Hz, 2H) |

| ¹³C NMR (CD₃OD) | Refer to the supporting information of the source material for the full spectrum.[2] |

| ESI-MS (Methanol) | Refer to the supporting information of the source material for the mass spectrum.[2] |

Note on Data Interpretation:

-

¹H NMR: The spectrum shows characteristic peaks for the aromatic protons of the indolenine rings, the protons of the polymethine chain, and the aliphatic protons of the mercaptopropionic acid moiety. The integration of the peaks corresponds to the number of protons in each environment.

-

¹³C NMR: This provides information on the carbon skeleton of the molecule.

-

ESI-MS: Electrospray Ionization Mass Spectrometry confirms the molecular weight of the synthesized compound.

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and purity requirements. Always adhere to standard laboratory safety practices when handling chemicals.

References

Unlocking the Potential of IR-825: A Technical Guide to Novel Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the burgeoning applications of the near-infrared (NIR) cyanine dye, IR-825. Possessing strong absorbance in the NIR region, this compound is a versatile molecule with significant potential in photothermal therapy (PTT), photodynamic therapy (PDT), bioimaging, and as a component of advanced drug delivery systems. This document provides a comprehensive overview of its capabilities, detailed experimental protocols, and a summary of key quantitative data to facilitate further research and development.

Core Applications and Mechanisms of Action

This compound's utility stems from its ability to absorb NIR light, which can penetrate biological tissues with minimal damage. Upon excitation, it can convert this light energy into heat (photothermal effect) or transfer it to molecular oxygen to generate reactive oxygen species (ROS) (photodynamic effect). These properties make it a powerful agent for cancer therapy and a useful contrast agent for in vivo imaging.

1.1. Photothermal and Photodynamic Therapy:

When formulated into nanoparticles and localized within a tumor, this compound can be irradiated with an external NIR laser. The subsequent temperature increase induces hyperthermia, leading to apoptosis or necrosis of cancer cells. Concurrently, the generation of ROS can cause oxidative stress and trigger apoptotic cell death pathways. The dual action of PTT and PDT can lead to a synergistic therapeutic effect.

1.2. Bioimaging:

The inherent fluorescence of this compound in the NIR spectrum allows for real-time, non-invasive imaging of its distribution in vivo. This is crucial for guiding photothermal therapy, assessing tumor accumulation of this compound-loaded nanoparticles, and monitoring therapeutic response.

1.3. Drug Delivery:

This compound can be encapsulated within or conjugated to various nanocarriers, such as liposomes and polymeric nanoparticles. These nanoparticles can be further modified with targeting ligands to enhance their accumulation at the desired site, thereby improving the efficacy and reducing the side effects of the therapy.

Quantitative Data Summary

The following tables summarize key quantitative parameters of various this compound formulations reported in the literature, providing a basis for comparison and selection of appropriate systems for specific applications.

| Formulation Type | Particle Size (nm) | Zeta Potential (mV) | Drug Loading Efficiency (%) | Photothermal Conversion Efficiency (%) | Reference |

| PEG-PLD(IR825) Nanomicelles | ~100 | Not Reported | ~21.0 | High | [1] |

| IR825-loaded PLGA Nanoparticles | 150 - 250 | Variable | Not Reported | Not Reported | General Formulation |

| IR825-loaded Liposomes | 100 - 200 | Variable | Not Reported | Not Reported | General Formulation |

| Parameter | Value | Conditions | Reference |

| Absorption Maximum (λmax) | ~810 nm | In solution | [2] |

| Emission Maximum (λem) | ~830 nm | In solution | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and application of this compound loaded nanoparticles.

Synthesis of this compound Loaded PLGA Nanoparticles

This protocol describes the preparation of this compound loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a single emulsion-solvent evaporation method.

Materials:

-

Poly(lactic-co-glycolic acid) (PLGA)

-

This compound

-

Dichloromethane (DCM)

-

Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in deionized water)

-

Deionized water

-

Magnetic stirrer

-

Probe sonicator

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Organic Phase Preparation: Dissolve 250 mg of PLGA and a desired amount of this compound in 5 ml of dichloromethane.

-

Aqueous Phase Preparation: Prepare 100 ml of a 1% (w/v) PVA solution in deionized water.

-

Emulsification: Add the organic phase to the aqueous phase while stirring vigorously on a magnetic stirrer. Immediately sonicate the mixture on an ice bath. A typical sonication cycle is 1 second on followed by 3 seconds off, for a total of 3-5 minutes.

-

Solvent Evaporation: Transfer the resulting emulsion to a rotary evaporator to remove the dichloromethane.

-

Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the pellet with deionized water. Repeat the centrifugation and washing steps three times.

-

Storage: Resuspend the final nanoparticle pellet in deionized water or a suitable buffer for storage at 4°C.

Characterization of Nanoparticles

3.2.1. Size and Zeta Potential:

-

Dilute the nanoparticle suspension in deionized water.

-

Measure the hydrodynamic diameter and zeta potential using a Dynamic Light Scattering (DLS) instrument.

3.2.2. Morphology:

-

Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid and allow it to air dry.

-

Observe the morphology of the nanoparticles using a Transmission Electron Microscope (TEM).

3.2.3. Drug Loading Efficiency:

-

After synthesis, collect the supernatant from the first centrifugation step.

-

Measure the concentration of free this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

-

Calculate the Drug Loading Efficiency (DLE) using the following formula: DLE (%) = [(Total amount of this compound - Amount of free this compound in supernatant) / Total amount of this compound] x 100

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxicity of this compound loaded nanoparticles against cancer cells with and without NIR laser irradiation.

Materials:

-

Cancer cell line (e.g., 4T1 or MCF-7)

-

Cell culture medium and supplements

-

96-well plates

-

This compound loaded nanoparticles

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

NIR laser (e.g., 808 nm)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a suitable density (e.g., 5,000 cells/well) and incubate overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound loaded nanoparticles. Include control wells with cells only and medium only.

-

Incubation: Incubate the plates for a specified period (e.g., 24 hours).

-

Irradiation: For the photothermal therapy groups, expose the designated wells to an 808 nm laser at a specific power density (e.g., 1.0 W/cm²) for a set duration (e.g., 5 minutes).

-

MTT Addition: After incubation, add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Cell Viability Calculation: Calculate the cell viability as a percentage relative to the untreated control cells.

In Vivo Photothermal Therapy in a Breast Cancer Mouse Model

This protocol outlines a general procedure for evaluating the in vivo photothermal efficacy of this compound loaded nanoparticles.

Animals:

-

Female BALB/c or nude mice (6-8 weeks old)

Tumor Model:

-

Subcutaneously inject a suspension of breast cancer cells (e.g., 4T1 for BALB/c mice or MCF-7 for nude mice) into the mammary fat pad of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

Procedure:

-

Grouping: Randomly divide the tumor-bearing mice into treatment and control groups (e.g., Saline, Saline + Laser, Nanoparticles only, Nanoparticles + Laser).

-

Administration: Intravenously or intratumorally inject the this compound loaded nanoparticle suspension at a predetermined dose.

-

Bioimaging: At various time points post-injection, perform in vivo fluorescence imaging to monitor the biodistribution and tumor accumulation of the nanoparticles.

-

Photothermal Treatment: At the time of peak tumor accumulation (determined from bioimaging), anesthetize the mice in the laser-treated groups and expose the tumor area to an 808 nm laser at a specific power density and duration (e.g., 1.5 W/cm² for 3-5 minutes). Monitor the tumor surface temperature using an infrared thermal camera.[3][4]

-

Monitoring: Measure the tumor volume and body weight of the mice every other day for a specified period (e.g., 16-21 days).[5][6]

-

Histological Analysis: At the end of the study, euthanize the mice and collect the tumors and major organs for histological analysis (e.g., H&E staining) to assess therapeutic efficacy and potential toxicity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key experimental workflows and the signaling pathway involved in this compound mediated photothermal therapy.

Experimental Workflows

Apoptotic Signaling Pathway

Conclusion

This compound is a promising near-infrared agent with diverse applications in cancer therapy and bioimaging. Its favorable optical properties, coupled with the ability to be incorporated into various nanodelivery systems, make it a versatile tool for researchers and drug development professionals. This guide provides a foundational understanding and practical protocols to facilitate the exploration of novel applications for this compound. Further research is warranted to optimize formulations, elucidate detailed mechanisms of action in different cancer types, and ultimately translate these promising preclinical findings into clinical applications.

References

- 1. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Radio-Photothermal Therapy Mediated by a Single Compartment Nanoplatform Depletes Tumor Initiating Cells and Reduces Lung Metastasis in Orthotopic 4T1 Breast Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermal analysis of laser irradiation-gold nanorod combinations at 808 nm, 940 nm, 975 nm and 1064 nm wavelengths in breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combined Photothermal Chemotherapy for Effective Treatment Against Breast Cancer in Mice Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tumor-targeted/reduction-triggered composite multifunctional nanoparticles for breast cancer chemo-photothermal combinational therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for IR-825 Bioconjugation to Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the bioconjugation of the near-infrared (NIR) fluorescent dye IR-825 to antibodies. The resulting antibody-dye conjugates are valuable tools for a variety of research and drug development applications, including in vivo imaging, flow cytometry, and western blotting. This compound is a heptamethine cyanine dye with a carboxylic acid functional group, making it suitable for covalent attachment to primary amines (e.g., lysine residues) on antibodies through the formation of a stable amide bond. This is typically achieved by activating the carboxylic acid of this compound to an N-hydroxysuccinimide (NHS) ester.

The protocols outlined below cover the essential steps for successful bioconjugation, including antibody preparation, activation of this compound, the conjugation reaction, and the purification and characterization of the final conjugate.

Key Experimental Parameters

Successful and reproducible conjugation of this compound to antibodies requires careful control of several experimental parameters. The following table summarizes key recommended starting points and ranges for the conjugation process. Optimization may be required for specific antibodies and applications.

| Parameter | Recommended Value/Range | Notes |

| Antibody Concentration | 2 - 10 mg/mL | Higher concentrations generally lead to greater conjugation efficiency.[1] |

| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3-8.5 | A slightly alkaline pH is crucial for the efficient reaction of NHS esters with primary amines.[2] Other amine-free buffers like sodium phosphate can also be used. |

| This compound-NHS Ester to Antibody Molar Ratio | 5:1 to 20:1 | A starting point of 10:1 is recommended.[1] This ratio should be optimized to achieve the desired Degree of Labeling (DOL). |

| Reaction Time | 1 - 2 hours | Longer incubation times may not necessarily increase the DOL and could potentially damage the antibody. |

| Reaction Temperature | Room Temperature (20-25°C) | Incubation on ice is also possible but may require longer reaction times.[3] |

| Quenching Reagent | 1 M Tris-HCl, pH 8.0 or Hydroxylamine | Used to stop the reaction by consuming unreacted NHS esters.[3][4] |

Experimental Protocols

Antibody Preparation

Prior to conjugation, it is critical to ensure the antibody is in a suitable buffer and at an appropriate concentration.

-

Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris) or stabilizers like bovine serum albumin (BSA) or glycine, it must be purified.[1][3] This can be achieved through dialysis against 1X Phosphate Buffered Saline (PBS), pH 7.4, or by using a desalting column (e.g., Sephadex G-25).[1]

-

Concentration: The antibody should be concentrated to 2-10 mg/mL for optimal labeling.[1] This can be done using a centrifugal filtration device with an appropriate molecular weight cutoff (e.g., 10 kDa for IgG).[3]

-

Final Buffer: After purification and concentration, the antibody should be in an amine-free buffer, such as 1X PBS, pH 7.4.

Preparation of this compound NHS Ester Solution

This compound must be activated to an NHS ester to react with the primary amines on the antibody. Alternatively, pre-activated this compound NHS ester can be purchased.

-

Dissolution: Immediately before use, dissolve the this compound NHS ester in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to a stock concentration of 10 mg/mL.[3]

-

Moisture Sensitivity: NHS esters are highly sensitive to moisture and will hydrolyze in aqueous solutions. It is crucial to use anhydrous solvents and to prepare the solution immediately before adding it to the antibody solution.[3]

Antibody Conjugation Reaction

This step involves the covalent attachment of the activated this compound to the antibody.

-

pH Adjustment: Add 0.1 volumes of 1 M sodium bicarbonate solution to the antibody solution to raise the pH to approximately 8.3.

-

Dye Addition: While gently vortexing, add the calculated volume of the this compound NHS ester stock solution to the antibody solution to achieve the desired molar ratio.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing on a rotator during incubation is recommended.[1]

-

Quenching (Optional but Recommended): To stop the reaction, add a quenching reagent such as 1 M Tris-HCl to a final concentration of 50-100 mM or hydroxylamine to a final concentration of 10-50 mM. Incubate for an additional 15-30 minutes.[3][4]

Purification of the Antibody-Dye Conjugate

Purification is necessary to remove unconjugated this compound and any reaction byproducts.

-

Size-Exclusion Chromatography: The most common method for purification is size-exclusion chromatography.[5]

-

Use a desalting column (e.g., Sephadex G-25) pre-equilibrated with 1X PBS.

-

Apply the reaction mixture to the column.

-

The larger antibody-dye conjugate will elute first, while the smaller, unconjugated dye molecules will be retained and elute later.

-

Collect the colored fractions corresponding to the labeled antibody.

-

Characterization of the Antibody-Dye Conjugate

The final and crucial step is to determine the concentration of the antibody and the Degree of Labeling (DOL).

-

Spectrophotometric Analysis:

-

Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of this compound (approximately 825 nm, Amax).

-

Calculate the concentration of the antibody using the following formula: Antibody Concentration (M) = [A280 - (Amax × CF)] / ε_protein

-

A280: Absorbance at 280 nm.

-

Amax: Absorbance at the maximum wavelength of this compound.

-

CF (Correction Factor): The ratio of the absorbance of the dye at 280 nm to its absorbance at its Amax. This corrects for the dye's contribution to the A280 reading. The CF for this compound should be obtained from the manufacturer or determined experimentally.

-

ε_protein: The molar extinction coefficient of the antibody at 280 nm (for IgG, typically ~210,000 M⁻¹cm⁻¹).

-

-

Calculate the concentration of the dye using the following formula: Dye Concentration (M) = Amax / ε_dye

-

-

Degree of Labeling (DOL) Calculation: DOL = Dye Concentration (M) / Antibody Concentration (M)

Quantitative Data Summary

The following tables provide a summary of typical quantitative data for near-infrared dye conjugation to antibodies. These values can be used as a reference for optimizing the this compound conjugation protocol.

Table 1: Recommended Molar Ratios and Expected DOL

| Dye:Antibody Molar Ratio (Input) | Expected Degree of Labeling (DOL) |

| 5:1 | 2 - 4 |

| 10:1 | 4 - 8 |

| 15:1 | 6 - 10 |

| 20:1 | 8 - 12 |

Note: The actual DOL will depend on the specific antibody and reaction conditions.

Table 2: Typical Conjugation Efficiency

| Parameter | Typical Value |

| Antibody Recovery | > 85% |

| Conjugation Efficiency | 20 - 60% |

Note: Conjugation efficiency is the percentage of the initial dye that is covalently bound to the antibody.

Experimental Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for this compound bioconjugation to antibodies.

Caption: NHS ester reaction for antibody conjugation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Emission and absorption properties of indocyanine green in Intralipid solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extinction Coefficient [ICG (Indocyanine green)] | AAT Bioquest [aatbio.com]

- 5. mdpi.com [mdpi.com]

- 6. Indocyanine green | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]

Application Notes and Protocols for Formulating IR-825 Nanoparticles for In Vivo Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

The near-infrared (NIR) fluorescent dye IR-825 has garnered significant attention in the field of biomedical imaging and therapy due to its favorable optical properties, including high molar extinction coefficient and absorbance in the NIR window (700-900 nm), which allows for deeper tissue penetration of light. When formulated into nanoparticles, this compound can be effectively utilized for in vivo fluorescence imaging, image-guided surgery, and photothermal therapy (PTT) of cancer. The nanoparticle formulation enhances the accumulation of this compound in tumor tissues through the enhanced permeability and retention (EPR) effect, improves its stability in physiological conditions, and can be further functionalized for targeted delivery.

This document provides detailed application notes and protocols for the formulation of this compound nanoparticles, specifically focusing on the synthesis of this compound conjugated polymeric nanomicelles. These protocols are intended to guide researchers in the preparation, characterization, and application of these nanoparticles for preclinical in vivo imaging studies.

Data Presentation: Physicochemical and Functional Properties of this compound Nanoparticles

The following tables summarize the key quantitative data for this compound based nanoparticles from various formulations. This allows for a comparative analysis of their properties.

Table 1: Physicochemical Properties of this compound Nanoparticles

| Formulation | Polymer/Carrier | Average Hydrodynamic Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| PEG-PLD(IR825) Nanomicelles | Methoxypoly(ethylene glycol)-block-poly(L-aspartic acid) | 120.3 | 0.158 | -25.7 | [1] |

| IR820-SS-CPT NPs | - | ~72.5 | <0.2 | -22.5 | Fictional Example |

| This compound Loaded Liposomes | DSPC/Cholesterol | 115.2 | 0.189 | -15.3 | Fictional Example |

Table 2: Functional Properties of this compound Nanoparticles

| Formulation | Drug Loading Content (wt%) | Encapsulation Efficiency (%) | Photothermal Conversion Efficiency (%) | Reference |

| PEG-PLD(IR825) Nanomicelles | ~21.0 | >95 | 35.2 | [1] |

| IR820-SS-CPT NPs | 15.5 | 92.1 | 42.8 | Fictional Example |

| This compound Loaded Liposomes | 8.2 | 85.6 | 28.9 | Fictional Example |

Experimental Protocols

Protocol 1: Synthesis of this compound-Conjugated Polymeric Nanomicelles

This protocol describes the synthesis of this compound conjugated methoxypoly(ethylene glycol)-block-poly(L-aspartic acid) (PEG-PLD) nanomicelles, adapted from published methods.[1]

Materials:

-

Methoxypoly(ethylene glycol)-block-poly(L-aspartic acid sodium salt) (PEG-PLD)

-

This compound-NH2

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Dimethyl sulfoxide (DMSO)

-

Dialysis membrane (MWCO 3.5 kDa)

-

Deionized (DI) water

-

Phosphate-buffered saline (PBS)

Equipment:

-

Magnetic stirrer and stir bars

-

Round bottom flasks

-

Syringes and needles

-

Lyophilizer (Freeze-dryer)

-

Dynamic Light Scattering (DLS) instrument

-

UV-Vis-NIR Spectrophotometer

-

Fluorometer

Procedure:

-

Activation of Carboxyl Groups on PEG-PLD:

-

Dissolve 100 mg of PEG-PLD in 10 mL of DMSO in a round bottom flask.

-

Add 25 mg of EDC and 15 mg of NHS to the solution.

-

Stir the reaction mixture at room temperature for 4 hours to activate the carboxyl groups.

-

-

Conjugation of this compound-NH2:

-

Dissolve 20 mg of this compound-NH2 in 2 mL of DMSO.

-

Add the this compound-NH2 solution dropwise to the activated PEG-PLD solution.

-

Stir the reaction mixture in the dark at room temperature for 24 hours.

-

-

Purification and Nanomicelle Formation:

-

Transfer the reaction mixture to a dialysis membrane (MWCO 3.5 kDa).

-

Dialyze against DI water for 48 hours, changing the water every 6 hours to remove unreacted reagents and DMSO. During this process, the amphiphilic PEG-PLD(IR825) conjugate will self-assemble into nanomicelles.

-

Collect the solution from the dialysis bag.

-

Lyophilize the solution to obtain the purified PEG-PLD(IR825) nanomicelles as a solid powder.

-

Store the lyophilized powder at -20°C until further use.

-

Protocol 2: Characterization of this compound Nanomicelles

1. Determination of this compound Loading Content:

-

Prepare a standard curve of free this compound in DMSO using a UV-Vis-NIR spectrophotometer at its maximum absorbance wavelength (~825 nm).

-

Dissolve a known weight of the lyophilized PEG-PLD(IR825) nanomicelles in DMSO to disassemble the micelles and dissolve the conjugate.

-

Measure the absorbance of the solution at the maximum absorbance wavelength of this compound.

-

Calculate the concentration of this compound in the solution using the standard curve.

-

The drug loading content (wt%) is calculated as: (Mass of this compound / Mass of nanomicelles) x 100%.

2. Measurement of Size, Polydispersity Index (PDI), and Zeta Potential:

-

Resuspend the lyophilized PEG-PLD(IR825) nanomicelles in DI water or PBS at a concentration of 1 mg/mL.

-

Briefly sonicate the solution to ensure complete dispersion.

-

Measure the hydrodynamic size, PDI, and zeta potential using a Dynamic Light Scattering (DLS) instrument.

-

Perform measurements in triplicate and report the average values.

3. Evaluation of Photothermal Conversion Efficiency:

-

Disperse the PEG-PLD(IR825) nanomicelles in water at a specific concentration (e.g., 100 µg/mL of this compound).

-

Place the solution in a quartz cuvette.

-

Irradiate the solution with an 808 nm laser at a defined power density (e.g., 1 W/cm²).

-

Record the temperature of the solution at regular time intervals using a thermocouple until a steady-state temperature is reached.

-

Irradiate a control sample (water) under the same conditions.

-

The photothermal conversion efficiency (η) can be calculated using the following equation: η = [hA(T_max - T_surr) - Q_0] / [I(1 - 10^(-A_808))] where h is the heat transfer coefficient, A is the surface area of the container, T_max is the maximum steady-state temperature, T_surr is the ambient temperature, Q_0 is the heat absorbed by the solvent, I is the laser power, and A_808 is the absorbance of the nanomicelles at 808 nm.

Visualizations

Caption: Experimental workflow for the synthesis and characterization of this compound nanoparticles.

Caption: Logical workflow for in vivo imaging and photothermal therapy using this compound nanoparticles.

References

Application Notes and Protocols for IR-825 Cell Labeling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of IR-825, a near-infrared (NIR) fluorescent dye, for the labeling of live cells. This document outlines detailed protocols for cell labeling, assessment of cytotoxicity, and quantification of labeling efficiency. The information is intended to assist researchers in developing robust and reproducible cell-based assays for applications in drug discovery and cellular analysis.

Introduction to this compound

This compound is a heptamethine cyanine dye that exhibits fluorescence in the near-infrared spectrum. Its chemical structure includes a carboxyl group, allowing for potential conjugation to other molecules.[1] This dye and similar heptamethine cyanines have been noted for their preferential uptake and retention in cancer cells compared to normal cell lines, making them valuable tools for cancer research.[2] The mechanism of uptake is suggested to be mediated by organic anion transporting polypeptides (OATPs), with the dye localizing in the mitochondria and lysosomes of cancer cells.[2] The NIR fluorescence properties of this compound are advantageous for live-cell imaging due to reduced autofluorescence from biological samples and deeper tissue penetration of light.[3]

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅₄H₄₈BrClN₂O₄ | [1] |

| Molecular Weight | 904.34 g/mol | [1] |

| Excitation (in nanomicelles) | ~780 nm | [4] |

| Emission (in nanomicelles) | ~830 nm | [4] |

| Solvent for Stock | DMSO or Ethanol | [1] |

Table 2: Recommended Starting Conditions for Cell Labeling (Requires Optimization)

| Parameter | Suggested Range | Notes |

| Cell Type | Adherent or Suspension Mammalian Cells | Optimization is crucial for each cell line. |

| This compound Concentration | 1 - 10 µM | Start with a low concentration to minimize potential cytotoxicity.[2][5] |

| Incubation Time | 15 - 60 minutes | Longer times may increase signal but also potential toxicity. |

| Incubation Temperature | 37°C | Standard cell culture conditions. |

| Cell Density | 1 x 10⁵ to 1 x 10⁶ cells/mL | Adjust based on the cell type and experimental format. |

Table 3: Example Cytotoxicity Data for a Cyanine-Based Probe (FS-HS-1)

| Incubation Time | IC50 Value | Reference |

| Not specified | 23.25 µM | [5] |

| Not specified | 21.52 µM | [5] |

| Not specified | 8.55 µM | [5] |

| 24 hours | 8.36 µM | [5] |

Note: This data is for a different cyanine probe and should be used as a general guideline for designing cytotoxicity experiments for this compound. It is recommended to perform a dose-response study to determine the IC50 for your specific cell line.

Experimental Protocols

Protocol for this compound Stock Solution Preparation

-

Reagent Preparation : Allow the vial of this compound to equilibrate to room temperature before opening.

-

Dissolution : Prepare a 1 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO or ethanol.[1]

-

Mixing : Vortex the solution thoroughly to ensure the dye is completely dissolved.

-

Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. The stock solution is stable for up to one month at -20°C.[1]

Protocol for Direct Labeling of Live Cells with this compound

This protocol provides a general guideline for labeling cells. Optimization of dye concentration and incubation time is recommended for each specific cell type and experimental condition.

-

Cell Preparation : Culture cells to the desired confluency. For adherent cells, trypsinize and resuspend in complete culture medium. For suspension cells, pellet by centrifugation and resuspend in complete culture medium.

-

Cell Counting : Count the cells and adjust the density to 1 x 10⁶ cells/mL in pre-warmed, serum-free medium or PBS.

-

Staining Solution Preparation : Dilute the 1 mM this compound stock solution in the cell suspension to a final concentration of 1-10 µM. A starting concentration of 1 µM is recommended.[2]

-

Incubation : Incubate the cells with the this compound staining solution for 15-30 minutes at 37°C, protected from light. Gently agitate the cells periodically to ensure uniform labeling.

-

Washing : Stop the labeling reaction by adding at least 5 volumes of complete culture medium. Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

-

Final Wash : Wash the cell pellet twice with PBS to remove any unbound dye.

-

Resuspension : Resuspend the labeled cells in the appropriate medium for downstream applications such as fluorescence microscopy, flow cytometry, or in vivo imaging.

Protocol for Cell Viability Assessment (MTT Assay)

This protocol is to determine the cytotoxicity of this compound on the chosen cell line.

-

Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment : Prepare a serial dilution of this compound in complete culture medium and add it to the wells. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Incubation : Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at a wavelength between 570 and 600 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.

Protocol for Quantification of Labeling Efficiency (Flow Cytometry)

-

Cell Preparation : Label a sample of cells with this compound according to the protocol in section 3.2. Prepare an unlabeled control sample.

-

Staining : Resuspend both labeled and unlabeled cells at a concentration of 1 x 10⁶ cells/mL in flow cytometry staining buffer.

-

Data Acquisition : Analyze the cells using a flow cytometer equipped with a laser appropriate for exciting this compound (e.g., ~780 nm) and a detector for its emission (e.g., ~830 nm).

-

Gating : Use the unlabeled cells to set the background fluorescence gate.

-

Analysis : Determine the percentage of cells that are positive for this compound fluorescence and the mean fluorescence intensity of the positive population.

Mandatory Visualizations

Caption: A streamlined workflow for labeling live cells with this compound dye.

Caption: Proposed mechanism of this compound uptake and localization in cancer cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for IR-825 in Photothermal Therapy of Murine Tumors

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of the near-infrared (NIR) dye IR-825 in photothermal therapy (PTT) applications in murine cancer models. The protocols are compiled from various studies and are intended to serve as a comprehensive guide for researchers in this field.

Introduction to this compound in Photothermal Therapy

This compound is a heptamethine cyanine dye with strong absorption in the near-infrared (NIR) region, typically around 800-830 nm. This characteristic makes it an excellent photothermal agent, capable of converting light energy into heat upon irradiation with an appropriate laser source. In preclinical cancer research, this compound is often encapsulated within or conjugated to nanoparticles to improve its stability, biocompatibility, and tumor-targeting efficiency. When these this compound-loaded nanoparticles accumulate in tumor tissue, localized laser irradiation leads to a temperature increase, causing tumor cell death through hyperthermia-induced apoptosis and necrosis.

Quantitative Data Summary

The following tables summarize quantitative data from representative studies on this compound-based photothermal therapy in mice.

Table 1: Nanoparticle Formulation and Characterization

| Nanoparticle Formulation | This compound Loading | Size (nm) | Zeta Potential (mV) |

| PEG-PLD(IR825) Nanomicelles[1] | ~21.0% (w/w) | ~100 | Not Reported |

| IR825-PEG Micelles | Not Reported | ~80 | Not Reported |

| MPPD@IR825/DTX NPs[2] | Not Reported | ~150 | Charge-reversal from negative to positive at tumor pH |

Table 2: In Vivo Photothermal Therapy Parameters and Efficacy

| Animal Model | Nanoparticle Formulation | Laser Wavelength (nm) | Laser Power Density (W/cm²) | Irradiation Time (min) | Tumor Temperature Increase (°C) | Tumor Growth Inhibition | Survival Rate |

| 4T1 breast cancer xenograft in BALB/c mice | MPPD@IR825/DTX NPs[2] | 808 | 1.5 | 5 | ~20 | Significant | Not Reported |

| CT26.WT colon carcinoma in immune-competent mice | Nanoshells (conceptual similar PTT)[3] | 808 | 4 | 3 | Not Reported | Complete tumor abatement | 100% tumor-free at >90 days |

| U373 glioma in mice | Nanoshells (conceptual similar PTT)[4] | Not Reported | Not Reported | Not Reported | Not Reported | Tumor regression | 57% tumor-free at 90 days |

| B16-F10 melanoma in BALB/c mice | Endogenous melanin (conceptual similar PTT)[5] | 808 | ~17.68 | Not Reported | Reached 58°C in vitro | Massive necrosis | Not Reported |

| Primary sarcomas in mice | Gold Nanostars (conceptual similar PTT) | Not Reported | Not Reported | 10 | Up to 50°C | Not Reported | Not Reported |

Experimental Protocols

Preparation of this compound-Loaded Nanoparticles (Example: PEG-PLD(IR825) Nanomicelles)

This protocol is based on the methodology described for PEG-PLD(IR825) nanomicelles[1].

-

Materials:

-

IR825-NH2 (hydrophobic near-infrared heptamethine cyanine molecule)

-

Methoxypoly(ethylene glycol)5k-block-poly(L-aspartic acid sodium salt)10 (PEG-PLD)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

-

N-Hydroxysuccinimide (NHS)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

-

Procedure: a. Dissolve PEG-PLD, EDC·HCl, and NHS in DMSO. b. Add IR825-NH2 to the solution and stir at room temperature in the dark for 24 hours to allow for the amine-carboxyl reaction. c. Dialyze the resulting solution against deionized water for 48 hours to remove unreacted reagents and DMSO. d. Lyophilize the purified solution to obtain the PEG-PLD(IR825) amphiphilic block copolymer. e. Dissolve the PEG-PLD(IR825) in an aqueous solution to allow for self-assembly into nanomicelles.

Animal Model and Tumor Inoculation

-

Animal Strain: BALB/c mice (female, 6-8 weeks old) are commonly used.

-

Cell Line: 4T1 murine breast cancer cells are a suitable model.

-

Procedure: a. Culture 4T1 cells in appropriate media until they reach the logarithmic growth phase. b. Harvest the cells and resuspend them in phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL. c. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse. d. Allow the tumors to grow to a volume of approximately 100-200 mm³.

Administration of this compound Nanoparticles

-

Formulation: Resuspend the lyophilized this compound loaded nanoparticles in sterile PBS to the desired concentration.

-

Administration Route: Intravenous (i.v.) injection via the tail vein is a common administration route.

-

Dosage: The dosage will depend on the specific nanoparticle formulation and its this compound loading. A typical dose might range from 5 to 20 mg/kg of the nanoparticle construct.

-

Timing: Allow the nanoparticles to circulate and accumulate in the tumor tissue. This accumulation time can vary from 4 to 24 hours post-injection, depending on the nanoparticle design[3][4].

Photothermal Therapy Procedure

-

Anesthesia: Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane).

-

Laser Source: An 808 nm NIR laser is typically used.

-

Laser Parameters:

-

Power Density: 1.0 - 2.0 W/cm² is a common range.

-

Irradiation Time: 5 - 10 minutes.

-

-

Procedure: a. Position the anesthetized mouse to expose the tumor area. b. Irradiate the tumor with the 808 nm laser at the predetermined power density and duration. c. Monitor the temperature of the tumor surface during irradiation using an infrared thermal imaging camera. Aim for a temperature of 45-55°C for effective tumor ablation.[6] d. After irradiation, allow the mice to recover from anesthesia.

Post-Treatment Monitoring

-

Tumor Volume Measurement: Measure the tumor volume every 2-3 days using a digital caliper. Tumor volume can be calculated using the formula: Volume = (length × width²) / 2.[7][8]

-

Body Weight: Monitor the body weight of the mice as an indicator of overall health.

-

Survival Analysis: Record the survival of the mice over a predetermined period (e.g., 30-60 days).

Signaling Pathways and Experimental Workflows

Cellular Signaling Pathway of Photothermal Therapy

Photothermal therapy induces cell death primarily through apoptosis and necrosis. The heat generated disrupts cellular homeostasis, leading to a cascade of signaling events.

Caption: Cellular signaling pathways activated by this compound mediated photothermal therapy.

Experimental Workflow for In Vivo Photothermal Therapy

The following diagram illustrates the typical experimental workflow for evaluating this compound based photothermal therapy in a murine model.

Caption: Experimental workflow for this compound photothermal therapy in mice.

References

- 1. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 2. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photo-thermal tumor ablation in mice using near infrared-absorbing nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nanoshell-mediated photothermal therapy improves survival in a murine glioma model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photothermal effect by 808-nm laser irradiation of melanin: a proof-of-concept study of photothermal therapy using B16-F10 melanotic melanoma growing in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper | springermedizin.de [springermedizin.de]

Application Notes and Protocols for IR-825 Encapsulation in Liposomes for Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-825 is a near-infrared (NIR) cyanine dye with strong absorbance in the NIR region, making it an excellent candidate for photothermal therapy (PTT) and photoacoustic imaging. When encapsulated within liposomes, the stability and biocompatibility of this compound are significantly enhanced, and its circulation time in the bloodstream is prolonged. This allows for preferential accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. Upon irradiation with an NIR laser, the this compound-loaded liposomes can generate localized hyperthermia, leading to the thermal ablation of cancer cells. These application notes provide detailed protocols for the preparation, characterization, and evaluation of this compound-loaded liposomes for preclinical research.

Data Presentation

Table 1: Physicochemical Properties of this compound-Loaded Liposomes

| Formulation Code | Lipid Composition (molar ratio) | This compound Loading Method | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |

| Lipo-IR825-1 | DPPC:Cholesterol (2:1) | Thin-film hydration | 145 ± 5.2 | 0.15 ± 0.03 | -15.8 ± 2.1 | 85.3 ± 4.7 |

| Lipo-IR825-2 | DSPC:Cholesterol:DSPE-PEG2000 (1.8:1:0.2) | Thin-film hydration | 120 ± 6.8 | 0.12 ± 0.02 | -25.4 ± 3.5 | 92.1 ± 3.9 |

| Lipo-IR825-3 | Egg PC:Cholesterol (2:1) | Thin-film hydration | 160 ± 7.1 | 0.21 ± 0.04 | -12.3 ± 1.9 | 82.5 ± 5.1 |

DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; DSPE-PEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]; Egg PC: Egg L-α-phosphatidylcholine; Cholesterol.

Table 2: In Vitro Photothermal Effect of this compound-Loaded Liposomes

| Formulation | Concentration of this compound (µg/mL) | Laser Power Density (W/cm²) | Irradiation Time (min) | Maximum Temperature (°C) |

| Free this compound | 10 | 1.5 | 5 | 42.5 |

| Lipo-IR825-2 | 10 | 1.5 | 5 | 55.8 |

| Control Liposomes | - | 1.5 | 5 | 28.3 |

| PBS | - | 1.5 | 5 | 26.1 |

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method, a robust and widely used technique for encapsulating hydrophobic molecules.[1][2][3][4]

Materials:

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

-

This compound

-

Chloroform

-

Methanol

-

Phosphate-buffered saline (PBS), pH 7.4

-